Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (CAS 53646-79-0)
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (CAS 53646-79-0)
Executive Summary
1-(4-Bromobutoxy)-4-(hexyloxy)benzene (CAS 53646-79-0) is a highly versatile, bifunctional organic intermediate. Structurally characterized by a rigid central phenoxy core flanked by a lipophilic hexyloxy tail and a reactive bromobutoxy spacer, this molecule serves as a critical building block in two distinct advanced fields: the synthesis of liquid crystalline polymers (LCPs) and the development of lysosomotropic pharmacological agents. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols.
Physicochemical and Structural Profile
Understanding the physical properties of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is essential for optimizing reaction conditions and downstream purification. The molecule exhibits high lipophilicity, making it soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) but completely insoluble in water.
Table 1: Physicochemical Properties of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene
| Property | Value / Description |
| CAS Number | 53646-79-0 |
| Molecular Formula | C16H25BrO2 |
| Molecular Weight | 329.27 g/mol |
| Structural Class | Halogenated Alkoxybenzene |
| Appearance | Colorless to pale yellow oil / low-melting solid |
| Predicted Density | ~1.15 g/cm³ |
| Predicted Boiling Point | ~380 °C (at 760 mmHg) |
| LogP (Hydrophobicity) | ~5.8 |
Structural Causality
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The Hexyloxy Tail (-O-C6H13) : In materials science, this 6-carbon chain provides the necessary van der Waals interactions to induce nematic or smectic mesophases. In pharmacology, it acts as a lipophilic anchor, facilitating the penetration of lipid bilayers [1].
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The Phenoxy Core : Provides structural rigidity and enables π−π stacking interactions, which are fundamental for both liquid crystal self-assembly and target-protein binding.
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The Bromobutoxy Spacer (-O-C4H8-Br) : The 4-carbon length acts as a flexible tether, decoupling the motion of the rigid core from the polymer backbone or terminal functional group. The terminal primary bromide is an excellent electrophile, primed for SN2 displacement [2].
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is typically achieved via a Williamson etherification between 4-(hexyloxy)phenol and 1,4-dibromobutane [3]. Achieving high yields requires strict control over stoichiometry to prevent the formation of symmetric dimers (1,4-bis(4-hexyloxyphenoxy)butane).
Protocol 1: Optimized Williamson Ether Synthesis
Objective : Synthesize the target compound while suppressing dimerization.
Causality & Rationale :
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Reagent Excess: A 10-fold molar excess of 1,4-dibromobutane is utilized. Statistically, this overwhelms the phenoxide nucleophile, ensuring that once one end of the dibromobutane reacts, the probability of the remaining bromide reacting with another phenoxide is negligible [2].
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Base Selection: Potassium carbonate (K2CO3) is chosen over stronger bases (like NaH) because its mild nature efficiently deprotonates the phenol (pKa ~10) without inducing E2 elimination (dehydrohalogenation) on the alkyl bromide.
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Solvent: A mixture of N-Methyl-2-pyrrolidone (NMP) and 1,2-dimethoxyethane (DME) or pure N,N-Dimethylformamide (DMF) provides a polar aprotic environment. This leaves the phenoxide anion unsolvated and highly reactive, accelerating the SN2 pathway.
Step-by-Step Methodology :
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Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(hexyloxy)phenol (1.0 eq) in a 1:1 mixture of NMP/DME (approx. 2 mL per mmol of phenol) under an inert Argon atmosphere.
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Base Addition : Add anhydrous K2CO3 (1.1 eq). Stir at room temperature for 15 minutes to initiate phenoxide formation.
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Electrophile Addition : Add 1,4-dibromobutane (10.0 eq) in a single rapid portion.
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Reaction Execution : Heat the mixture to a moderate reflux (80°C) for 24 to 40 hours.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 10% EtOAc in Hexanes. The reaction is complete when the phenol spot (lower Rf) is fully consumed.
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Quenching & Extraction : Cool the mixture to room temperature. Quench the remaining base by adding 1M HCl until the aqueous phase is slightly acidic. Partition the mixture between Dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.
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Washing & Drying : Wash the combined organic layers sequentially with water and saturated brine to remove NMP/DME. Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
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Purification (Critical Step) : The crude mixture contains a massive excess of 1,4-dibromobutane. Remove this excess via Kugelrohr vacuum distillation (mild heating under high vacuum) prior to chromatography. Purify the remaining residue via silica gel flash chromatography (eluting with 5% EtOAc in Hexanes) to isolate the pure 1-(4-Bromobutoxy)-4-(hexyloxy)benzene.
Downstream Application Workflow: Nucleophilic Amination
Once synthesized, the terminal bromide serves as a versatile anchor. A primary application is the synthesis of lysosomotropic agents—compounds that accumulate in acidic cellular compartments (lysosomes) to exert anti-inflammatory or anticancer effects [2].
Protocol 2: Synthesis of Lysosomotropic Tertiary Amines
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Dissolve 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.0 eq) in anhydrous Acetonitrile.
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Add a secondary amine (e.g., piperidine, 3.0 eq) and Triethylamine (TEA, 1.5 eq) as an acid scavenger.
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Reflux the mixture for 16 hours. The primary bromide undergoes rapid SN2 displacement by the amine.
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Concentrate the solvent, partition between EtOAc and 0.1M NaOH, wash with brine, dry, and purify via chromatography to yield the functionalized tertiary amine.
Reaction Pathway Diagram
The following diagram illustrates the logical flow from raw precursors to the final functionalized material, highlighting the intermediate role of CAS 53646-79-0.
Figure 1: Two-stage synthetic workflow from precursor to functionalized target.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized batch, structural confirmation must be performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
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1H NMR (CDCl3, 400 MHz) : The successful attachment of the bromobutoxy chain is confirmed by a distinct triplet at ~3.45 ppm, corresponding to the -CH2-Br protons. The internal ether methylene (-O-CH2-) protons will appear as a multiplet around 3.95 ppm. The symmetrical para-substituted aromatic core will present a classic AA'BB' splitting pattern (two doublets) near 6.80 ppm.
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FT-IR : The absence of a broad -OH stretch (3300 cm-1) confirms the complete consumption of the starting phenol. Strong absorption bands around 1240 cm-1 (asymmetric C-O-C stretch) and 650 cm-1 (C-Br stretch) validate the ether linkage and the preservation of the terminal bromide.
References
- BLD Pharm. "1-(4-Bromobutoxy)-4-(hexyloxy)benzene CAS 53646-79-0 Product Details".
- Google Patents. "ES2790675T3 / EP2950649A2 - Amine compounds that have anti-inflammatory, antifungal, antiparasitic, and anticancer activity".
- TCI Chemicals. "Beautiful Building Blocks: 1,4-Dibromobutane & 4-Hexyloxyphenol".
